molecular formula C11H13NO3 B4668009 N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4668009
M. Wt: 207.23 g/mol
InChI Key: LCPXMAULDAPDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as S18986, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzodioxines, which are characterized by a fused benzene and dioxane ring system. S18986 has been found to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a unique mechanism of action that involves the modulation of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cellular survival. N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to bind to the sigma-1 receptor, leading to the activation of various signaling pathways that result in its therapeutic effects.
Biochemical and Physiological Effects
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the survival and growth of neurons. N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to modulate the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for large-scale production. It also has a unique mechanism of action that makes it a promising candidate for the treatment of various diseases. However, there are also limitations to its use in lab experiments. N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has not yet been tested extensively in human clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the research and development of N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is to further investigate its neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is to investigate its anti-inflammatory effects in animal models of inflammatory diseases such as multiple sclerosis. Additionally, further research is needed to fully understand the safety and efficacy of N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in humans, which could lead to its potential use as a therapeutic agent in the future.
In conclusion, N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, is a promising small molecule that has been extensively studied for its potential therapeutic applications. Its unique mechanism of action and various biochemical and physiological effects make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its safety and efficacy in humans, which could lead to its potential use as a therapeutic agent in the future.

Scientific Research Applications

N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have neuroprotective effects in animal models of Parkinson's disease and stroke. N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.

properties

IUPAC Name

N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-12-11(13)8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7H,2,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPXMAULDAPDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.